1-Amino-4-[2-(4-methylphenyl)hydrazinyl]anthracene-9,10-dione
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Overview
Description
1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound features an anthracene core with amino and hydrazinyl substituents, making it a subject of interest for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction pathways can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that may involve catalysts and solvents like dichloromethane or toluene.
Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which can be further utilized in dye synthesis and medicinal chemistry .
Scientific Research Applications
1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Mechanism of Action
The mechanism by which 1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione exerts its effects involves interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. It also targets specific enzymes involved in oxidative stress pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
- 1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)-anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness: 1-Amino-4-(2-(p-tolyl)hydrazinyl)anthracene-9,10-dione stands out due to its unique combination of amino and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .
Properties
CAS No. |
669698-89-9 |
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Molecular Formula |
C21H17N3O2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-amino-4-[(4-methylphenyl)diazenyl]anthracene-9,10-diol |
InChI |
InChI=1S/C21H17N3O2/c1-12-6-8-13(9-7-12)23-24-17-11-10-16(22)18-19(17)21(26)15-5-3-2-4-14(15)20(18)25/h2-11,25-26H,22H2,1H3 |
InChI Key |
QTOUNTFWQDZYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C3=C(C4=CC=CC=C4C(=C23)O)O)N |
Origin of Product |
United States |
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